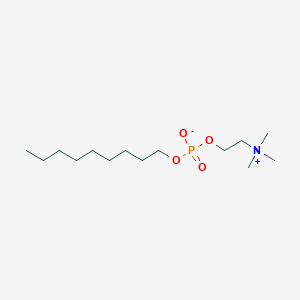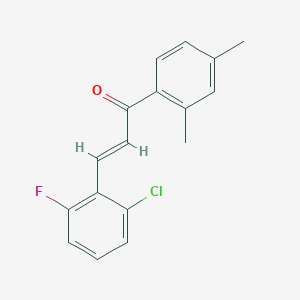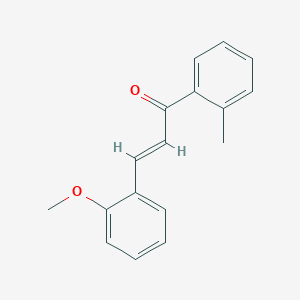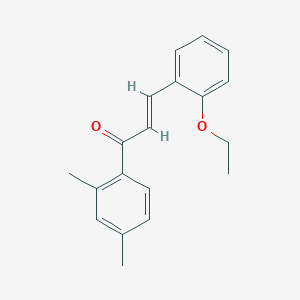
(2E)-1-(2,4-Dimethylphenyl)-3-(4-ethylphenyl)prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-1-(2,4-Dimethylphenyl)-3-(4-ethylphenyl)prop-2-en-1-one, also known as 2-ethyl-4-methyl-1-phenyl-3-prop-2-en-1-one, is a compound belonging to the class of organic compounds known as alkenes. It is an unsaturated hydrocarbon with a double bond between the two carbon atoms, and it is used in a variety of scientific fields, including organic synthesis, biochemistry, and pharmacology. The synthesis of this compound is relatively simple, and it has a wide range of applications in scientific research.
Scientific Research Applications
(2E)-1-(2,4-Dimethylphenyl)-3-(4-ethylphenyl)prop-2-en-1-onethyl-1-phenyl-3-prop-2-en-1-one is used in a variety of scientific fields, including organic synthesis, biochemistry, and pharmacology. In organic synthesis, it is used as a starting material for the synthesis of more complex compounds. In biochemistry, it has been used to study the mechanism of enzyme action, as well as the structure and function of proteins. In pharmacology, it has been used to study the pharmacological properties of drugs.
Mechanism of Action
(2E)-1-(2,4-Dimethylphenyl)-3-(4-ethylphenyl)prop-2-en-1-onethyl-1-phenyl-3-prop-2-en-1-one is an unsaturated hydrocarbon with a double bond between the two carbon atoms. This double bond is susceptible to a variety of reactions, including addition reactions, substitution reactions, and elimination reactions. These reactions form the basis of the compound’s mechanism of action. For example, the double bond can be attacked by nucleophiles, such as amines, in an addition reaction. This reaction forms a new carbon-nitrogen bond, which can then be used to form more complex compounds.
Biochemical and Physiological Effects
(2E)-1-(2,4-Dimethylphenyl)-3-(4-ethylphenyl)prop-2-en-1-onethyl-1-phenyl-3-prop-2-en-1-one has a wide range of biochemical and physiological effects. In laboratory experiments, it has been shown to inhibit the growth of certain types of bacteria, as well as to inhibit the activity of certain enzymes. It has also been shown to have anti-inflammatory and anti-oxidant properties. In addition, it has been shown to have anti-cancer activity in laboratory studies.
Advantages and Limitations for Lab Experiments
The use of (2E)-1-(2,4-Dimethylphenyl)-3-(4-ethylphenyl)prop-2-en-1-onethyl-1-phenyl-3-prop-2-en-1-one in laboratory experiments has several advantages. It is relatively easy to synthesize, and it is relatively stable in solution. In addition, it is relatively non-toxic, making it safe for use in laboratory experiments. However, there are some limitations to its use in laboratory experiments. For example, it is not very soluble in water, and it may not be suitable for use in certain types of experiments.
Future Directions
The potential future directions for the use of (2E)-1-(2,4-Dimethylphenyl)-3-(4-ethylphenyl)prop-2-en-1-onethyl-1-phenyl-3-prop-2-en-1-one are numerous. For example, further research could be conducted to explore the compound’s potential use as an antimicrobial agent. In addition, further research could be conducted to explore its potential use as an anti-cancer agent. Finally, further research could be conducted to explore its potential use as an anti-inflammatory agent.
Synthesis Methods
(2E)-1-(2,4-Dimethylphenyl)-3-(4-ethylphenyl)prop-2-en-1-onethyl-1-phenyl-3-prop-2-en-1-one can be synthesized by a variety of methods. The most common method is a Friedel-Crafts alkylation reaction, in which an alkyl halide is reacted with an aromatic compound in the presence of an acid catalyst. In this reaction, the alkyl halide is reacted with an aromatic compound such as benzene or toluene to form an alkylated aromatic compound. The reaction is then quenched with aqueous sodium hydroxide, and the alkylated aromatic compound is then reacted with an aldehyde to form the desired (2E)-1-(2,4-Dimethylphenyl)-3-(4-ethylphenyl)prop-2-en-1-onethyl-1-phenyl-3-prop-2-en-1-one.
properties
IUPAC Name |
(E)-1-(2,4-dimethylphenyl)-3-(4-ethylphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20O/c1-4-16-6-8-17(9-7-16)10-12-19(20)18-11-5-14(2)13-15(18)3/h5-13H,4H2,1-3H3/b12-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJBJWANKJRVNPW-ZRDIBKRKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C=CC(=O)C2=C(C=C(C=C2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)/C=C/C(=O)C2=C(C=C(C=C2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-1-(2,4-Dimethylphenyl)-3-(4-ethylphenyl)prop-2-en-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

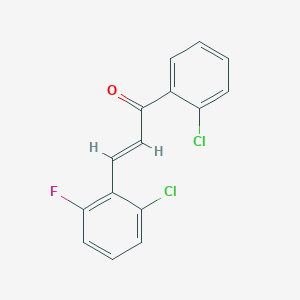

![(2E)-1-(3,4-Dichlorophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one](/img/structure/B6346503.png)
![(2E)-1-(3-Methoxyphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one](/img/structure/B6346516.png)
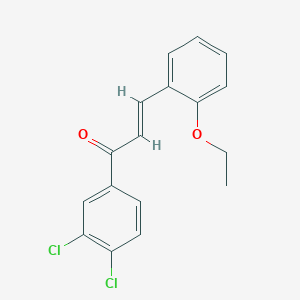


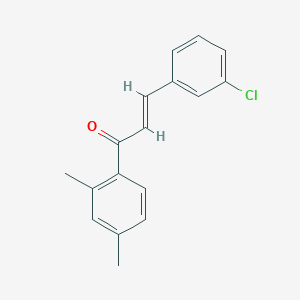
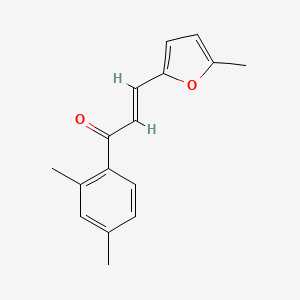
![(2E)-1-(2,4-Dimethylphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one](/img/structure/B6346548.png)
